1,4-Diethylpiperazine

描述

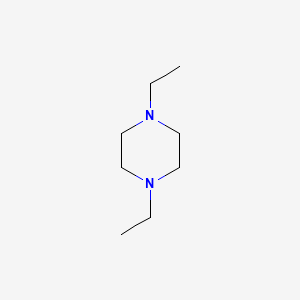

1,4-Diethylpiperazine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

1,4-Diethylpiperazine is a type of organic compound

Mode of Action

It is known that this compound can be used in the synthesis of novel rhodamine dyes .

Pharmacokinetics

It is known that this compound is a liquid at room temperature and can dissolve in most organic solvents .

Action Environment

It is known that this compound should be used in a well-ventilated area and stored in a cool, dry place .

生物活性

1,4-Diethylpiperazine (DEP) is a piperazine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of available literature.

- Molecular Formula : C8H18N2

- Molecular Weight : 158.25 g/mol

- CAS Number : 100-75-4

This compound is characterized by a piperazine ring with two ethyl substituents at the 1 and 4 positions. Its structure allows it to interact with various biological targets, leading to multiple pharmacological effects.

Antimicrobial Activity

DEP has shown promising antimicrobial properties against various pathogens. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that DEP demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Antiparasitic Effects

Similar to other piperazine derivatives, DEP has been evaluated for its antiparasitic potential. Research indicates that it can affect the neuromuscular function of parasites by acting as a GABA receptor agonist, leading to paralysis and subsequent expulsion from the host . This mechanism is particularly relevant in treating helminth infections.

Neuropharmacological Effects

DEP has been studied for its neuropharmacological effects, particularly its action on the central nervous system (CNS). It has been shown to possess anxiolytic and antidepressant-like activities in animal models. The compound's interaction with serotonin and dopamine receptors suggests potential applications in mood disorders .

This compound's biological activity can be attributed to several mechanisms:

- GABA Receptor Modulation : DEP acts on GABA receptors, enhancing inhibitory neurotransmission which contributes to its antiparasitic effects.

- Antioxidant Properties : Some studies suggest that DEP exhibits antioxidant activity, which may help mitigate oxidative stress in various biological systems .

- Enzyme Inhibition : DEP has been reported to inhibit certain enzymes involved in metabolic pathways, further contributing to its pharmacological profile .

Case Studies and Research Findings

Safety and Toxicity

While this compound shows therapeutic potential, safety assessments are crucial. It is classified as flammable and corrosive; hence proper handling precautions are recommended. Toxicity studies indicate moderate irritancy upon contact with skin and eyes, necessitating further investigation into its safety profile for clinical use .

科学研究应用

Chemical Properties and Structure

1,4-Diethylpiperazine is a derivative of piperazine, characterized by the presence of two ethyl groups attached to the nitrogen atoms in the piperazine ring. Its molecular formula is , and it possesses distinct physicochemical properties that make it suitable for diverse applications.

Pharmaceutical Applications

- Anticancer Activity : Research indicates that piperazine derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that modifications in the piperazine ring can enhance the efficacy of compounds against various cancer types such as colon, prostate, and breast cancers . The structure-activity relationship (SAR) of these compounds is crucial for developing effective therapeutic agents.

- Neuropharmacology : The piperazine moiety is known for its role in neuropharmacological applications. Compounds like this compound have been explored for their potential as inhibitors of enzymes related to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research involving molecular docking simulations has identified promising interactions between piperazine derivatives and target proteins associated with these conditions .

- Anthelmintic Properties : Similar to other piperazine derivatives, this compound may possess anthelmintic properties, which are beneficial in treating parasitic infections by paralyzing helminths and facilitating their expulsion from the host body .

Materials Science Applications

- Polymer Chemistry : this compound serves as a curing agent for polyurethane resins. Its ability to enhance the mechanical properties of polymers makes it valuable in the production of durable materials used in coatings and adhesives .

- Surfactant Production : The compound is utilized as an intermediate in synthesizing cationic surfactants. These surfactants are essential in various industrial applications, including detergents and emulsifiers .

- Dye Chemistry : Recent studies have explored incorporating this compound into novel dye structures. For example, a rhodamine dye fused with this compound was developed for fast detection of copper ions (Cu²⁺), showcasing its potential in analytical chemistry and environmental monitoring .

Analytical Applications

- Chromatography : this compound can be analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of this compound in various samples, making it useful in both research and industrial settings .

- Mass Spectrometry : The compatibility of this compound with mass spectrometry techniques facilitates its identification and characterization in complex mixtures .

Case Study 1: Anticancer Research

A study published in PMC demonstrated that modifications to the piperazine structure could lead to enhanced anticancer activity against specific cell lines. The researchers synthesized several derivatives of this compound and evaluated their efficacy through cytotoxic assays.

Case Study 2: Polymer Development

In an investigation into polyurethane resins, researchers found that incorporating this compound significantly improved thermal stability and mechanical strength compared to traditional curing agents. This advancement opens new avenues for developing high-performance materials.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,4-diethylpiperazine, and how can reaction conditions be optimized?

- Methodological Answer : this compound is synthesized via acid-catalyzed dimerization of 1-ethylaziridine. A typical protocol involves:

- Dissolving 1-ethylaziridine in acetone or acetone-water mixtures.

- Adding catalytic sodium iodide and acid (e.g., H2SO4) to initiate polymerization.

- Neutralizing the reaction with anhydrous K2CO3 after 24 hours.

- Purification via rotary evaporation and recrystallization from tetrahydrofuran (THF) .

- Optimization : Reaction temperature (25–30°C), acid concentration, and solvent polarity significantly impact yield. Glpc (gas-liquid partition chromatography) with a Carbowax 20M column is used to monitor conversion .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer :

- Purity Assessment : Use glpc with a 15% Carbowax 20M + 5% KOH column to detect residual 1-ethylaziridine or byproducts. Infrared (IR) spectroscopy (955 cm<sup>-1</sup> band for this compound) complements purity analysis .

- Structural Confirmation : Nuclear Magnetic Resonance (NMR) (δ 0.98 ppm for methyl protons, δ 2.98 ppm for ethyl groups) and elemental analysis (N%: theoretical 19.72%, experimental 19.82%) validate molecular composition .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodological Answer :

- Solubility : The compound is highly soluble in polar aprotic solvents (e.g., acetone, THF). For aqueous solutions, pre-warming to 37°C with sonication improves dissolution .

- Stability : Store at 2–8°C for short-term use. For long-term storage, keep at -80°C (stable for 6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) is critical. For example, Cambridge Crystallographic Data Centre (CCDC) depositions (e.g., CCDC 1407713) provide bond lengths, angles, and packing motifs.

- Apply software like Olex2 or SHELX for refinement. Magnetic susceptibility measurements (e.g., SQUID magnetometry) can further characterize paramagnetic derivatives .

Q. What catalytic mechanisms govern the formation of this compound from aziridine precursors?

- Methodological Answer :

- The reaction proceeds via acid-catalyzed ring-opening of 1-ethylaziridine, followed by nucleophilic attack to form the piperazine ring.

- Kinetic studies using IR and glpc reveal that H<sup>+</sup> stabilizes the transition state, accelerating dimerization. Quaternary ammonium salt formation (e.g., with HI) can inhibit further polymerization, requiring stoichiometric optimization .

Q. How can HPLC-DAD be optimized for quantifying this compound in complex matrices?

- Methodological Answer :

- Column : Supelcosil LC-ABZ+Plus C18 (5 µm, 150 × 4.6 mm).

- Mobile Phase : Acetonitrile:water (70:30) with 10 mM CH3COONa (pH 5.0).

- Detection : DAD at 237 nm; retention time ~8–10 minutes.

- Validation : Achieve LOD ≤0.35 µg/mL and RSD <5% via multivariate optimization (e.g., Box-Behnken design) .

属性

IUPAC Name |

1,4-diethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-9-5-7-10(4-2)8-6-9/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPRYTUJYNYJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073373 | |

| Record name | Piperazine, 1,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6483-50-7 | |

| Record name | 1,4-Diethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6483-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diethylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。